molecular formula C11H11F3Si B12505481 Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane

Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane

Cat. No.: B12505481
M. Wt: 228.28 g/mol
InChI Key: DXYJNFXSJYLMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane is an organosilicon compound with the molecular formula C11H11F3Si and a molecular weight of 228.29 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a phenyl ring substituted with three fluorine atoms and an ethynyl group. It is commonly used in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane can be synthesized through various synthetic routes. One common method involves the reaction of 3,4,5-trifluorophenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize intermediates in organic reactions, while the ethynyl and trifluorophenyl groups provide sites for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11F3Si

Molecular Weight

228.28 g/mol

IUPAC Name

trimethyl-[2-(3,4,5-trifluorophenyl)ethynyl]silane

InChI

InChI=1S/C11H11F3Si/c1-15(2,3)5-4-8-6-9(12)11(14)10(13)7-8/h6-7H,1-3H3

InChI Key

DXYJNFXSJYLMKH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.